Methyl isoeugenol

Entomology Pest Management Insect Attractant

Methyl isoeugenol (CAS 93-16-3; synonyms: isomethyleugenol, 1,2-dimethoxy-4-[(E)-prop-1-enyl]benzene) is a phenylpropanoid compound classified as a methyl ether derivative of isoeugenol. It exists in both (E)- and (Z)-isomeric forms and is found as a natural constituent in various essential oils, including those of Acorus calamus, Croton malambo, and Zingiber zerumbet.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
Cat. No. B7823110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl isoeugenol
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC=CC1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3
InChIKeyNNWHUJCUHAELCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in glycerine and propylene glycol;  soluble in most fixed oils
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Isoeugenol: Baseline Procurement and Chemical Identity


Methyl isoeugenol (CAS 93-16-3; synonyms: isomethyleugenol, 1,2-dimethoxy-4-[(E)-prop-1-enyl]benzene) is a phenylpropanoid compound classified as a methyl ether derivative of isoeugenol [1]. It exists in both (E)- and (Z)-isomeric forms and is found as a natural constituent in various essential oils, including those of Acorus calamus, Croton malambo, and Zingiber zerumbet [2]. With a molecular weight of 178.23 g/mol, a boiling point of 262-270 °C, and a density of 1.05 g/mL, this colorless to pale yellow liquid is primarily procured for applications in the fragrance and flavor industries, as well as for scientific research into its insect attractant, repellent, and antimicrobial properties.

Insect attractant/repellent screening: Supports comparative trap-catch and behavioral assays in tephritid fruit flies and fire ants.
Antimicrobial evaluation: Reported antifungal activity context for dermatophyte inhibition screening.
Chemical ecology research: Phenylpropanoid probe for structure-activity studies in pest management and natural product research.

Why Methyl Isoeugenol Cannot Be Substituted with Generic In-Class Analogs


The substitution of methyl isoeugenol with its close structural analogs—specifically eugenol, methyl eugenol, and isoeugenol—is not scientifically justified due to significant, quantifiable differences in their biological activity, safety profiles, and physicochemical stability [1]. These differences, driven by the specific arrangement of functional groups, lead to pronounced variations in practical outcomes. For instance, the presence and position of a single methoxy group or double bond can alter a compound's attraction to an insect pest by a factor of nearly 50-fold [2] or fundamentally change its genotoxicity and carcinogenicity classification [3]. The following evidence guide provides the specific, comparative, and quantitative data necessary to understand the unique position of methyl isoeugenol and support its informed selection over other in-class candidates.

Attractancy profile may shift Eugenol and methyl eugenol show substantially lower trap-catch rates for key fruit fly species; direct replacement may compromise monitoring sensitivity.
Repellency behavior differs Only methyl isoeugenol completely suppressed digging behavior in fire ant assays; eugenol and other analogs did not replicate this endpoint.
Antifungal spectrum may not transfer Dermatophyte inhibition patterns vary among eugenol derivatives; class-level inference limits direct substitution without re-screening.

Methyl Isoeugenol: Quantitative Comparative Evidence for Scientific Selection


49-Fold Superior Insect Attractancy for Zeugodacus diversus vs. Methyl Eugenol

In a field trial conducted in Bangladesh, methyl isoeugenol demonstrated a 49-fold greater attraction for the male cucurbit flower pest *Zeugodacus diversus* compared to the standard lure methyl eugenol [1]. This dramatic quantitative difference in mean trap catches underscores the compound's critical role in monitoring and controlling this pest species, which is otherwise weakly responsive to conventional lures.

Z. diversus attractancy
Head-to-head
49-fold higher trap catch vs. methyl eugenol (23.58 vs 0.48 FTD)
Reported species-specific attractancy context
Field trial, Bangladesh; Z. diversus males
Entomology Pest Management Insect Attractant Tephritidae

3-Fold Superior Attractancy for Bactrocera xanthodes Compared to Methyl Eugenol

Field trials in Tonga revealed that traps baited with methyl isoeugenol captured more than three times as many male Pacific fruit flies (*Bactrocera xanthodes*) as traps baited with the standard attractant methyl eugenol [1]. This species is a major pest of 34 fruit hosts across 20 families and is difficult to detect and control due to its weak response to methyl eugenol. The enhanced attraction to methyl isoeugenol provides a quantifiably more effective tool.

B. xanthodes attractancy
Head-to-head
3-fold higher trap catch vs. methyl eugenol (33.0 vs 10.7 FTD)
Supports lure-selection review for weakly responsive species
Field trial, Tonga; B. xanthodes males
Entomology Pest Management Insect Attractant Tephritidae

100% Mycelial Growth Inhibition of Trichophyton spp. Dermatophytes

In an evaluation of semisynthetic eugenol derivatives, methyl isoeugenol demonstrated a potent antifungal effect by completely inhibiting (100%) the radial mycelial growth of three key dermatophyte species (*Trichophyton rubrum*, *T. mentagrophytes*, and *T. tonsurans*) after 20 days of treatment [1]. This complete suppression was observed at concentrations of 100 and 300 µg/mL, highlighting its potential as a strong antifungal agent against these common skin pathogens. The study reported minimum inhibitory concentrations (MICs) for eugenol derivatives in the range of 62.5-500 µg/mL, providing a baseline for comparative efficacy.

Dermatophyte inhibition
Class-level
100% mycelial growth inhibition at 100–300 µg/mL
Supports antifungal screening context
In vitro assay, Trichophyton spp.; MIC range 62.5–500 µg/mL
Mycology Antifungal Agents Dermatology

Unique Suppression of Fire Ant Digging Behavior at 50 mg/kg Soil Concentration

In a comparative study of eugenol derivatives as repellents for the red imported fire ant (*Solenopsis invicta*), methyl isoeugenol was the only compound tested that completely suppressed the digging behavior of worker ants at a concentration of 50 mg/kg in sand [1]. Additionally, it demonstrated significantly longer-lasting repellency against foraging ants compared to eugenol and showed a surprising ability to repel nearly all defending ants from disturbed mounds. This unique and quantifiable behavioral disruption is not observed with other analogs.

Fire ant digging suppression
Head-to-head
Complete suppression at 50 mg/kg soil; unique among tested analogs
Reported behavioral endpoint context
Laboratory assay, S. invicta workers
Entomology Pest Management Repellent Formicidae

Higher Insecticidal Activity (LC50) Against Pochazia shantungensis Compared to Eugenol and Methyl Eugenol

Methyl isoeugenol exhibited superior insecticidal activity against both nymph and adult stages of the agricultural pest *Pochazia shantungensis* compared to eugenol and methyl eugenol. Its LC50 values were 105.61 mg/L (nymph) and 114.48 mg/L (adult), which are lower (more potent) than those for eugenol (124.44 and 143.24 mg/L) and methyl eugenol (126.31 and 143.84 mg/L) [1]. This indicates a measurable improvement in contact toxicity within this class of phenylpropanoids.

Insecticidal activity
Head-to-head
LC50 nymphs 105.61 mg/L, adults 114.48 mg/L (P. shantungensis)
Supports contact toxicity endpoint review
~15–20% lower LC50 vs. eugenol/methyl eugenol
Entomology Pest Management Insecticide Botanical Insecticide

High-Impact Application Scenarios for Methyl Isoeugenol Based on Evidence


Formulation of Species-Specific Lures for Weakly Methyl Eugenol-Responsive Fruit Flies

Researchers and plant protection agencies should prioritize methyl isoeugenol for formulating detection and control lures targeting *Zeugodacus diversus* and *Bactrocera xanthodes*. Field trial evidence shows methyl isoeugenol is 49-fold more attractive to *Z. diversus* and >3-fold more attractive to *B. xanthodes* than the standard methyl eugenol [1] [2]. Its use significantly increases trap sensitivity, enabling earlier detection of incursions and more effective male annihilation programs, thereby reducing reliance on broad-spectrum insecticides.

Development of Long-Lasting, Non-Toxic Fire Ant Repellents

Methyl isoeugenol should be considered a key active ingredient for developing next-generation fire ant repellents. It is uniquely capable of completely suppressing the digging behavior of *Solenopsis invicta* workers at a low concentration (50 mg/kg in sand) [3]. This compound also provides significantly longer-lasting repellency than eugenol, with effects persisting for nearly one month in treated soil [3]. This makes it ideal for creating barrier treatments to protect sensitive areas like electrical equipment housings, playgrounds, and agricultural fields.

Lead Compound for Novel Topical Antifungal Therapeutics

In drug discovery programs for dermatophytosis, methyl isoeugenol is a promising lead for semisynthetic optimization. Its ability to completely (100%) inhibit the mycelial growth of three major *Trichophyton* species at 100-300 µg/mL [4] demonstrates potent antifungal activity. Further development should focus on improving its selectivity, as this evidence validates its mechanism of action against clinically relevant dermatophytes.

Alternative Active Ingredient in Botanical Insecticides for Pochazia shantungensis

Agricultural researchers and pesticide formulators can leverage methyl isoeugenol's superior contact toxicity compared to eugenol and methyl eugenol. With LC50 values of ~105-114 mg/L against nymphs and adults of *Pochazia shantungensis* [5], methyl isoeugenol offers a more potent alternative for developing botanical insecticides targeting this emerging pest in orchards and agricultural landscapes.

Application
Selection Property
Validation Focus
Fruit fly species-specific lure research
Attractancy profile vs. methyl eugenol
Field-trap response endpoints for Z. diversus, B. xanthodes
Fire ant repellent screening studies
Digging-suppression and residual repellency
Behavioral endpoint context in soil-based assays
Antifungal lead-compound evaluation
Mycelial growth inhibition profile
Dermatophyte panel screening and MIC determination
Botanical insecticide research
Contact toxicity (LC50) vs. eugenol analogs
P. shantungensis nymph/adult bioassay endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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